



Application Notes and Protocols for Cr2NiO4 (NiCr2O4) in High-Temperature Oxidation Resistance

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Compound of Interest		
Compound Name:	Chromium nickel oxide (Cr2NiO4)	
Cat. No.:	B088943	Get Quote

For Researchers, Scientists, and Professionals in Materials Science and High-Temperature Applications

These application notes provide a comprehensive overview of the synthesis, characterization, and application of nickel chromite (NiCr2O4), a spinel ceramic with significant potential for high-temperature oxidation resistance. The information is intended to guide researchers in utilizing this material for developing protective coatings in demanding environments.

Introduction to Nickel Chromite (NiCr2O4) for High-Temperature Applications

Nickel chromite (NiCr2O4), often erroneously referred to as Cr2NiO4, is a spinel-structured ceramic that has demonstrated considerable promise as a protective layer against high-temperature oxidation. Its excellent thermal stability and ability to form a dense, adherent scale make it a candidate material for coatings on metallic substrates used in aerospace, gas turbines, and other high-temperature industrial processes. NiCr2O4 is a key component of the protective oxide scale that forms on various nickel-chromium (Ni-Cr) based superalloys, contributing to their superior oxidation resistance.

The protective mechanism of NiCr2O4 is attributed to its stable spinel structure which, in conjunction with other oxides like chromia (Cr2O3), forms a barrier to the inward diffusion of



oxygen and the outward diffusion of metallic ions from the substrate. This significantly slows down the degradation of the underlying material at elevated temperatures.

Synthesis of NiCr2O4 Coatings

Several methods can be employed to synthesize NiCr2O4 coatings, with plasma spraying and sol-gel deposition being two of the most common techniques.

Plasma Spraying

Atmospheric Plasma Spraying (APS) is a versatile technique for depositing thick, well-adhered ceramic coatings. For NiCr2O4, a precursor powder, typically a mixture of NiO and Cr2O3, is injected into a high-temperature plasma jet where it melts and is propelled onto a prepared substrate.

Experimental Protocol: Atmospheric Plasma Spraying of NiCr2O4

- Substrate Preparation:
 - The substrate (e.g., a nickel-based superalloy) is first grit-blasted to create a rough surface for enhanced mechanical interlocking of the coating.
 - A bond coat, such as NiCrAlY, is often applied first to improve adhesion and accommodate thermal expansion mismatch between the ceramic topcoat and the metallic substrate.
- Powder Preparation:
 - A powder blend of NiO and Cr2O3 in the desired stoichiometric ratio is prepared. The powder can be pre-reacted to form NiCr2O4 or can react in-situ during the spraying process.
- Plasma Spraying Parameters:
 - The following table provides typical parameters for atmospheric plasma spraying of NiCrbased coatings. These should be optimized for the specific equipment and desired coating characteristics.



Parameter	Value
Plasma Gas 1 (Ar)	40-60 L/min
Plasma Gas 2 (H2)	5-15 L/min
Current	500-700 A
Voltage	50-80 V
Powder Feed Rate	20-40 g/min
Spray Distance	100-150 mm

Post-Deposition Treatment:

 The coated component may be heat-treated to relieve stresses and improve coating density and adhesion.

Sol-Gel Deposition

The sol-gel method is a wet-chemical technique that allows for the synthesis of thin, uniform ceramic coatings at relatively low temperatures. It involves the formation of a colloidal suspension (sol) that is then gelled to form a solid network.

Experimental Protocol: Sol-Gel Deposition of NiCr2O4

- Precursor Solution Preparation:
 - Nickel nitrate (Ni(NO3)2·6H2O) and chromium nitrate (Cr(NO3)3·9H2O) are used as precursors.
 - Dissolve stoichiometric amounts of the nickel and chromium precursors in a suitable solvent, such as 2-methoxyethanol.
 - Add a chelating agent, like acetylacetone, to stabilize the solution and control the hydrolysis and condensation reactions.
- Coating Deposition:



- The substrate is coated with the sol by dip-coating, spin-coating, or spray-coating.
- For dip-coating, the substrate is immersed in the sol and withdrawn at a constant speed.
 The thickness of the coating is controlled by the withdrawal speed and the viscosity of the sol.
- Drying and Calcination:
 - The coated substrate is dried at a low temperature (e.g., 100-150 °C) to remove the solvent.
 - The dried gel is then calcined at a higher temperature (e.g., 700-900 °C) in air to crystallize the NiCr2O4 spinel phase. The heating and cooling rates should be controlled to avoid cracking of the coating.

High-Temperature Oxidation Testing

The performance of NiCr2O4 coatings is evaluated through high-temperature oxidation tests, which can be either isothermal or cyclic.

Experimental Protocol: Isothermal and Cyclic Oxidation Testing

- Sample Preparation:
 - Prepare coated specimens of a defined surface area.
 - Clean the specimens ultrasonically in acetone and ethanol and then dry them.
 - Measure the initial weight of the specimens using a high-precision balance.
- Isothermal Oxidation Test:
 - Place the specimens in a high-temperature furnace.
 - Heat the furnace to the desired test temperature (e.g., 900 °C, 1000 °C, 1100 °C) in an air or controlled gas atmosphere.
 - Hold the specimens at the test temperature for a predetermined duration (e.g., 100 hours).



- Periodically remove the specimens, cool them to room temperature, and measure their weight to determine the mass change per unit area.
- Cyclic Oxidation Test:
 - This test is designed to simulate the thermal cycling experienced in many real-world applications, which can induce stress and lead to spallation of the protective oxide scale.
 - A typical cycle consists of heating the specimen to the test temperature, holding for a specific duration (e.g., 1 hour), and then cooling to a lower temperature (e.g., room temperature) for a shorter period (e.g., 15-20 minutes).
 - The weight of the specimens is measured after a set number of cycles.

Data Presentation and Analysis

The high-temperature oxidation behavior is typically quantified by the change in mass of the specimen over time. This data is often plotted as mass change per unit surface area ($\Delta m/A$) versus time (t). For protective oxide scales that grow via diffusion-controlled processes, the oxidation kinetics often follow a parabolic rate law:

$$(\Delta m/A)^2 = kp * t$$

where kp is the parabolic rate constant. A lower kp value indicates better oxidation resistance.

Quantitative Data Summary (Illustrative)

While specific quantitative data for pure NiCr2O4 coatings is not extensively available in the public literature, the following table illustrates how such data would be presented. The values are hypothetical and for demonstration purposes only.

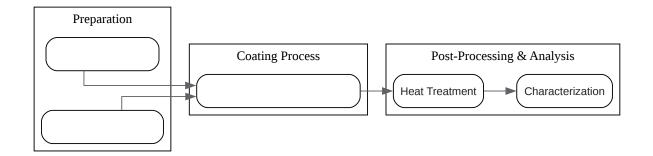


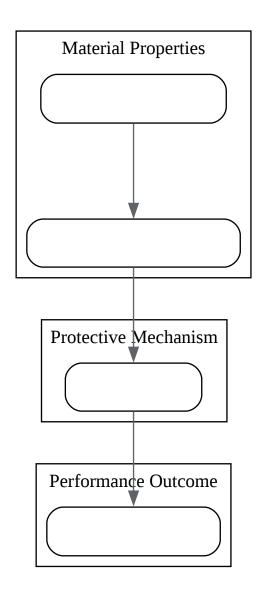
Temperature (°C)	Test Duration (h)	Mass Gain (mg/cm²)	Parabolic Rate Constant, kp (g²/cm⁴·s)
900	100	0.5	1.9 x 10 ⁻¹³
1000	100	1.2	1.1 x 10 ⁻¹²
1100	50	2.5	7.7 x 10 ⁻¹²

Visualizations

Diagrams of Experimental Workflows and Logical Relationships







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• To cite this document: BenchChem. [Application Notes and Protocols for Cr2NiO4 (NiCr2O4) in High-Temperature Oxidation Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088943#cr2nio4-for-high-temperature-oxidation-resistance]

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